Product packaging for 4-Ethyl-1,3-thiazole-2-sulfonamide(Cat. No.:CAS No. 1339576-21-4)

4-Ethyl-1,3-thiazole-2-sulfonamide

Cat. No.: B2422911
CAS No.: 1339576-21-4
M. Wt: 192.25
InChI Key: QHLVNHUKFDSOSA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thiazole (B1198619) and Sulfonamide Scaffolds

The journey of sulfonamides began in the 1930s with the discovery of Prontosil, a sulfanilamide (B372717) prodrug that was the first broadly effective systemic antibacterial agent, heralding the pre-antibiotic era. iaea.orgresearchgate.net This breakthrough revolutionized medicine and established the sulfonamide moiety as a cornerstone in drug development. nih.govnih.gov Initially celebrated for their antimicrobial action, which stems from the competitive inhibition of dihydropteroate (B1496061) synthase in bacteria, the applications for sulfonamides have since expanded dramatically to include diuretics, antidiabetic agents, and anticonvulsants. iaea.orgresearchgate.net

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, has its own rich history. Its presence was identified in essential natural molecules like vitamin B1 (thiamine) and the antibiotic penicillin. acs.orgresearchgate.net The foundational chemistry, particularly the Hantzsch thiazole synthesis, paved the way for extensive exploration of this scaffold. researchgate.netnih.gov

Significance of the 1,3-Thiazole Heterocyclic Ring System in Drug Discovery

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions. acs.orgtheses.cz Its aromatic nature and the presence of heteroatoms allow it to act as a bioisostere for other functional groups and to participate in hydrogen bonding and other non-covalent interactions with biological targets. theses.czcbijournal.com Consequently, the thiazole nucleus is a key component in a multitude of FDA-approved drugs, including the antiretroviral Ritonavir and the anti-inflammatory Meloxicam. researchgate.netcbijournal.com Derivatives of thiazole have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. acs.orgcbijournal.comsmolecule.com

Importance of the Sulfonamide Moiety in Bioactive Molecules

The sulfonamide functional group (-SO₂NH₂) is a vital component in the design of bioactive molecules. nih.govnih.gov Its ability to act as a zinc-binding group is crucial for its potent inhibition of metalloenzymes, most notably carbonic anhydrases. nih.gov This mechanism is central to the therapeutic effects of several established drugs, including diuretics and antiglaucoma agents. acs.org Beyond its role as an enzyme inhibitor, the sulfonamide moiety is a versatile building block, and its derivatives have been explored for anticancer, antiviral, and antidiabetic activities. nih.govnih.govnih.gov

Overview of 4-Ethyl-1,3-thiazole-2-sulfonamide within the Landscape of Thiazole-Sulfonamide Derivatives

Chemical Identity and Properties

This compound is a specific derivative within the broader class of thiazole sulfonamides. While extensive, specific research on this particular molecule is not widely published, its fundamental properties can be cataloged.

Interactive Table: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1339576-21-4 bldpharm.com
Molecular Formula C₅H₈N₂O₂S₂ bldpharm.com
Molecular Weight 192.25 g/mol bldpharm.com
SMILES Code O=S(C1=NC(CC)=CS1)(N)=O bldpharm.com

Synthesis

Current Research Trends in Thiazole-Sulfonamide Conjugates and Analogues

Modern research into thiazole-sulfonamide derivatives is highly active, with a primary focus on developing targeted therapeutic agents. A significant trend is the design of these compounds as inhibitors of carbonic anhydrase (CA) isoforms that are overexpressed in various cancers (e.g., hCA IX) or are involved in glaucoma (hCA II). nih.govnih.gov The sulfonamide group acts as the zinc-binding anchor, while the thiazole portion and its substituents can be modified to achieve isoform selectivity and improve pharmacokinetic properties. nih.govacs.org

Another major research avenue is the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. researchgate.net By combining the thiazole and sulfonamide scaffolds, chemists aim to create hybrid molecules with potent and potentially novel mechanisms of antibacterial or antifungal activity. researchgate.netnih.gov The use of in silico methods, such as molecular docking, has become an integral part of this research, allowing for the rational design and prediction of the biological activity of new derivatives before their synthesis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O2S2 B2422911 4-Ethyl-1,3-thiazole-2-sulfonamide CAS No. 1339576-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1,3-thiazole-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S2/c1-2-4-3-10-5(7-4)11(6,8)9/h3H,2H2,1H3,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLVNHUKFDSOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Ethyl 1,3 Thiazole 2 Sulfonamide and Its Derivatives

Classical Synthetic Approaches to Thiazole-Sulfonamide Core Structures

The traditional synthesis of the 4-Ethyl-1,3-thiazole-2-sulfonamide scaffold is a multi-step process that involves the initial formation of the thiazole (B1198619) ring, followed by the introduction of the sulfonamide group.

Cyclization Reactions for 1,3-Thiazole Ring Formation (e.g., Hantzsch Synthesis Variations)

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring. nih.gov This method involves the condensation reaction between an α-haloketone and a thioamide-containing compound. nih.govderpharmachemica.comijper.org For the synthesis of derivatives related to this compound, the key intermediate is often a 2-aminothiazole (B372263). derpharmachemica.comrsc.org This is typically achieved by reacting an appropriate α-haloketone with thiourea (B124793). nih.govwikipedia.org

The general mechanism involves the nucleophilic attack of the sulfur atom from the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. ijper.orgscribd.com The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by varying the starting materials. derpharmachemica.comresearchgate.net

Strategies for Introduction of the Sulfonamide Functionality

Once the 2-aminothiazole core is established, the next critical step is the introduction of the sulfonamide group at the C-2 position. A common and effective route involves the conversion of the 2-amino group into a sulfonamide. This is typically a two-step process.

First, the 2-aminothiazole is subjected to a diazotization reaction, often using sodium nitrite (B80452) in the presence of a strong acid, to form an intermediate diazonium salt. This is followed by a sulfo-de-diazoniation reaction (a variation of the Sandmeyer reaction). The diazonium salt is treated with sulfur dioxide in the presence of a copper(I) catalyst to yield the corresponding thiazole-2-sulfonyl chloride.

In the final step, the thiazole-2-sulfonyl chloride is reacted with ammonia (B1221849) or an appropriate amine to furnish the desired 2-sulfonamide derivative. nih.gov An alternative, more direct approach involves the sulfonylation of a pre-existing 2-aminothiazole with a sulfonyl chloride in the presence of a base like sodium acetate. nih.gov This method directly attaches the sulfonyl group to the amino nitrogen, forming an N-sulfonylated 2-aminothiazole derivative. nih.gov

Incorporation of the Ethyl Group at Position 4 of the Thiazole Ring

The strategic placement of the ethyl group at the C-4 position of the thiazole ring is determined from the outset of the synthesis, specifically during the Hantzsch cyclization. The choice of the α-haloketone is crucial. To obtain a 4-ethylthiazole (B173719) derivative, the required starting material is a 1-halo-2-butanone (e.g., 1-bromo-2-butanone (B1265390) or 1-chloro-2-butanone).

The reaction between 1-halo-2-butanone and thiourea leads directly to the formation of 4-ethyl-2-aminothiazole. nih.gov This precursor then undergoes the subsequent reactions for the introduction of the sulfonamide group as described previously. The structure of the resulting 4-substituted thiazole is directly correlated to the structure of the initial α-haloketone. researchgate.netnih.gov

Table 1: Hantzsch Synthesis Starting Materials and Products

α-Haloketone Thio-Component Resulting Thiazole Core
1-Halo-2-butanone Thiourea 4-Ethyl-2-aminothiazole
α-Bromoacetophenone Thiourea 4-Phenyl-2-aminothiazole researchgate.net
Chloroacetone N-benzyl-hydrazinecarbothioamide 2-(Benzylamino)-4-methylthiazole derivative nih.gov
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one Thiourea 4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-aminothiazole nih.gov

Modern and Efficient Synthetic Protocols

To overcome some of the limitations of classical methods, such as long reaction times and harsh conditions, modern synthetic techniques have been developed.

Microwave-Assisted Synthesis Techniques for Optimized Reaction Conditions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. bepls.com The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reactions compared to conventional heating methods. bepls.compensoft.net

In the context of thiazole synthesis, microwave heating has been successfully applied to the Hantzsch reaction, significantly shortening the time required for the cyclization process. bepls.comnih.gov For instance, multicomponent syntheses of thiazole derivatives under microwave irradiation have been reported to proceed in minutes with high yields. nih.gov Similarly, the synthesis of sulfonamide derivatives has also benefited from microwave assistance, allowing for rapid and efficient reactions. pensoft.netnih.gov This technology offers a greener and more efficient alternative for producing the this compound scaffold. bepls.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method (Time) Microwave-Assisted Method (Time) Reference
1,2,4-Triazole (B32235) Synthesis 10 hours 8-9 minutes nih.gov
Thiazole Derivative Synthesis Not specified 4-8 minutes nih.gov
1,2,4-Triazole-3-thiol Synthesis Not specified 30-60 minutes pensoft.net

Molecular Hybridization Approaches for Designing Analogues

Molecular hybridization is a modern drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. acs.orgresearchgate.net This approach aims to develop new chemical entities with potentially enhanced biological activity or a more desirable pharmacological profile compared to the individual components. acs.orgresearchgate.net

The this compound core can serve as a valuable scaffold for molecular hybridization. researchgate.net Researchers can synthesize analogues by linking this core to other biologically active heterocyclic systems such as coumarins, benzofurans, pyrazolines, or triazoles. acs.orgnih.govnih.gov The synthesis of these hybrids often involves multi-step reaction sequences where the pre-formed thiazole sulfonamide is coupled with another pharmacophore through a suitable linker. researchgate.netresearchgate.net This strategy has been widely used to generate libraries of novel compounds for biological screening. acs.orgresearchgate.net For example, thiazole-based chalcones can be prepared and subsequently reacted with other heterocyclic building blocks to form complex hybrid structures. nih.gov

One-Pot and Multi-Component Reaction Sequences

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot and multi-component reactions (MCRs) for the synthesis of complex molecules like thiazole derivatives. These approaches offer significant advantages by reducing the number of synthetic steps, minimizing waste, and simplifying purification processes.

One-pot syntheses of 2-aminothiazoles, which are precursors to the target sulfonamides, have been developed by coupling ketones and thiourea using an iodine/dimethyl sulfoxide (B87167) (I₂/DMSO) catalytic oxidative system. This method circumvents the need to pre-synthesize and handle lachrymatory α-haloketones. researchgate.net Another efficient one-pot, three-component reaction involves the condensation of a ketone, thiosemicarbazide, and a suitable electrophile to generate substituted thiazole derivatives. nih.gov

Multi-component reactions provide a powerful tool for generating diverse thiazole structures. A notable example is the reaction of aldehydes, amines, and sulfur in the presence of a copper catalyst and molecular oxygen as a green oxidant. nih.gov Furthermore, a novel biocatalyzed, on-water, microwave-assisted multicomponent methodology has been developed for the synthesis of trisubstituted thiazoles using a sulfonated peanut shell residue-derived carbonaceous catalyst. nih.gov

Reaction Type Reactants Catalyst/Conditions Product Reference
One-Pot CouplingKetone, ThioureaI₂/DMSO2-Aminothiazole researchgate.net
One-Pot Three-ComponentKetone, Thiosemicarbazide, Electrophile-Substituted Thiazole nih.gov
Multi-ComponentAldehyde, Amine, SulfurCopper Catalyst, O₂Thiazole nih.gov
Multi-ComponentVariousSulfonated Carbonaceous Catalyst, Microwave, WaterTrisubstituted Thiazole nih.gov

Precursor Synthesis and Derivatization Strategies

The successful synthesis of this compound and its analogs relies heavily on the efficient preparation of key precursors and the strategic functionalization of the core molecule.

Synthesis of Substituted Thiourea and α-Haloacetophenone Derivatives

Substituted Thioureas: The synthesis of thiourea derivatives is crucial for introducing the sulfonamide functionality. Thioureas containing a sulfonamide group can be prepared through the reaction of an appropriate isothiocyanate with a sulfonamide or by reacting an amine with a sulfonyl isothiocyanate. For instance, novel thioureas bearing a sulfonamide moiety have been synthesized from N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide. nih.gov Another approach involves the condensation of isothiocyanatobenzene sulfonamide with various heterocyclic amines. researchgate.net

α-Haloacetophenone Derivatives: The α-haloacetophenone component determines the substituent at the 4-position of the thiazole ring. For the synthesis of this compound, the required precursor is 1-bromo-2-butanone. The synthesis of this compound can be achieved through the bromination of 2-butanone. sigmaaldrich.com Various methods for the synthesis of α-haloketones have been reported, including the use of N-bromosuccinimide for the α-halogenation of β-keto esters. nih.gov

Precursor Starting Materials Reagents/Conditions Reference
Sulfonamide-ThioureaN-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide- nih.gov
Sulfonamide-ThioureaIsothiocyanatobenzene sulfonamide, Heterocyclic aminesCondensation researchgate.net
1-Bromo-2-butanone2-ButanoneBromine sigmaaldrich.com
α-Haloketoneβ-Keto esterN-Bromosuccinimide nih.gov

Functionalization of the Sulfonamide Nitrogen

Once the thiazole-2-sulfonamide core is assembled, further diversification can be achieved by functionalizing the nitrogen atom of the sulfonamide group. This is typically accomplished through alkylation or arylation reactions.

N-Alkylation: Alkylation of the sulfonamide nitrogen enhances the lipophilicity and can modulate the biological activity of the molecule. This transformation is generally carried out by treating the N-unsubstituted sulfonamide with an alkylating agent, such as an alkyl halide, in the presence of a base. nih.gov For example, N-benzyl and N-allyl derivatives of thiazole-2-sulfonamides have been synthesized using this approach. nih.gov

N-Arylation: The introduction of an aryl group on the sulfonamide nitrogen can be achieved through copper-catalyzed N-arylation reactions using arylboronic acids. This method has been successfully applied to solid-supported sulfonamides, allowing for the generation of libraries of N-arylsulfonamides. nih.gov

Functionalization Reagents Conditions Product Reference
N-AlkylationAlkyl halideBaseN-Alkyl-thiazole-2-sulfonamide nih.gov
N-ArylationArylboronic acidCopper acetate, TriethylamineN-Aryl-thiazole-2-sulfonamide nih.gov

Methods for Introducing Diverse Substituents on the Thiazole Ring System

The versatility of the thiazole ring allows for the introduction of a wide array of substituents at its various positions, enabling the fine-tuning of the compound's properties.

Halogenation: Direct halogenation of the thiazole ring is a common method for introducing functional handles for further elaboration. Bromination of thiazole can occur at the C2 and C5 positions. ias.ac.in The halogenated derivatives can then serve as substrates for cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the thiazole ring. Reactions such as Suzuki-Miyaura, Stille, and Negishi couplings allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, alkyl, and other organic moieties. numberanalytics.communi.cz These reactions typically involve the use of a halogenated thiazole and an organometallic reagent. More recently, direct C-H activation and functionalization of thiazoles have emerged as an atom-economical alternative to traditional cross-coupling methods. mdpi.com

Method Reagents/Catalyst Position of Substitution Reference
BrominationBromineC2, C5 ias.ac.in
Suzuki-Miyaura CouplingAryl/Alkyl boronic acid, Palladium catalystVaries (depends on substrate) numberanalytics.communi.cz
Stille CouplingAryl/Alkyl stannane, Palladium catalystVaries (depends on substrate) numberanalytics.communi.cz
Negishi CouplingAryl/Alkyl zinc reagent, Palladium/Nickel catalystVaries (depends on substrate) numberanalytics.communi.cz
Direct C-H AlkenylationAlkene, Palladium catalystC2, C5 mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds by providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy for Proton Environments and Coupling Patterns

Proton NMR spectroscopy of 4-Ethyl-1,3-thiazole-2-sulfonamide would be expected to reveal distinct signals corresponding to the different proton environments within the molecule. The ethyl group should present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from coupling with each other. The thiazole (B1198619) ring possesses a single proton, which would likely appear as a singlet. The protons of the sulfonamide group (NH₂) would also be expected to produce a singlet, though its chemical shift can be variable and may be concentration-dependent.

Based on general principles and data from related structures, the anticipated chemical shifts (δ) are outlined in the table below.

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (J) in Hz
Thiazole-H~7.0-8.0Singlet (s)N/A
-CH₂- (Ethyl)~2.5-3.0Quartet (q)~7.0-8.0
-CH₃ (Ethyl)~1.2-1.5Triplet (t)~7.0-8.0
-SO₂NH₂VariableSinglet (s)N/A

Note: This table is predictive and based on typical values for similar functional groups and structures. Actual experimental values may vary.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the five carbon atoms. The thiazole ring contains three unique carbon atoms, and the ethyl group contributes two more. The chemical shifts of the thiazole carbons are influenced by the electronegativity of the nitrogen and sulfur atoms and the substitution pattern.

Carbon AtomExpected Chemical Shift (ppm)
C2 (Thiazole, attached to -SO₂NH₂)~160-170
C4 (Thiazole, attached to ethyl group)~145-155
C5 (Thiazole)~115-125
-CH₂- (Ethyl)~20-30
-CH₃ (Ethyl)~10-15

Note: This table is predictive and based on typical values for similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbons. For instance, it would link the ¹H signal of the thiazole proton to its corresponding ¹³C signal, and similarly for the ethyl group's CH₂ and CH₃ protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range (2-3 bond) correlations. It would show correlations from the thiazole proton to the C2 and C4 carbons of the ring, and from the ethyl group's protons to the C4 carbon of the thiazole ring, confirming the connectivity of the ethyl group to the thiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for the sulfonamide and thiazole moieties, as well as the alkyl group.

Functional GroupBondExpected Absorption Range (cm⁻¹)
SulfonamideN-H stretch3400-3200 (typically two bands for -NH₂)
SulfonamideS=O stretch (asymmetric)1370-1330
SulfonamideS=O stretch (symmetric)1180-1160
Thiazole RingC=N stretch~1650-1550
Thiazole RingC-S stretch~700-600
Alkyl GroupC-H stretch2975-2850

Note: This table presents typical ranges for the indicated functional groups.

Studies on related thiazole sulfonamide derivatives have shown that the SO₂ symmetric stretching bands can appear in the region of 1170 to 1130 cm⁻¹, depending on the tautomeric form of the molecule. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, which is instrumental in confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. In the analysis of this compound, soft ionization techniques such as electrospray ionization (ESI) would typically be employed to generate the protonated molecule [M+H]⁺. Subsequent fragmentation of this parent ion via collision-induced dissociation (CID) provides a unique fingerprint that helps in confirming the connectivity of the molecule.

The fragmentation of arylsulfonamides often involves the cleavage of the C-S and S-N bonds. A characteristic fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.gov This process is often promoted by the presence of electron-withdrawing groups. nih.gov The fragmentation of the thiazole ring itself can also occur. The stability of the pyrimidine (B1678525) ring is noted to be greater than that of the thiazole ring during fragmentation processes in related fused heterocyclic systems. nih.gov

For this compound, key fragmentation pathways can be predicted based on the known behavior of related structures. The primary fragmentation would likely involve the sulfonamide moiety and the ethyl substituent on the thiazole ring.

A plausible fragmentation pattern for this compound is detailed in the table below. The molecular weight of this compound is 192.25 g/mol . bldpharm.com

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Corresponding Neutral Loss
193.0 [M+H]⁺ -
178.0 [M+H - CH₃]⁺ CH₃
165.0 [M+H - C₂H₄]⁺ C₂H₄
129.0 [M+H - SO₂]⁺ SO₂
113.0 [C₅H₅N₂S]⁺ SO₂ + NH₂

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which can then be compared to the theoretical values calculated from the molecular formula. This comparison is a crucial step in verifying the purity and confirming the empirical formula of a synthesized compound.

For this compound, with the molecular formula C₅H₈N₂O₂S₂, the theoretical elemental composition can be precisely calculated. The experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the compound's identity and purity.

Table 2: Elemental Analysis Data for this compound

Element Theoretical Percentage (%) Experimental Percentage (%)
Carbon (C) 31.24 Data not available in cited sources
Hydrogen (H) 4.19 Data not available in cited sources
Nitrogen (N) 14.57 Data not available in cited sources
Oxygen (O) 16.65 Data not available in cited sources

Note: The molecular formula for this compound is C₅H₈N₂O₂S₂. bldpharm.com

X-ray Crystallography for Solid-State Molecular Conformation and Packing

While a specific crystal structure for this compound is not available in the reviewed literature, analysis of related sulfonamide-containing heterocyclic compounds provides insight into the expected structural features. For instance, studies on 1,3,4-thiadiazole-5-(N-substituted)-sulfonamides reveal that the thiadiazole ring is typically planar. researchgate.net The sulfonamide group's geometry and the intermolecular interactions, such as hydrogen bonding involving the sulfonamide protons and nitrogen or oxygen atoms, are critical in defining the crystal packing. researchgate.net

In a hypothetical crystal structure of this compound, one would expect to observe specific bond lengths and angles characteristic of the thiazole and sulfonamide moieties. The planarity of the thiazole ring and the tetrahedral geometry around the sulfur atom of the sulfonamide group would be key features. Intermolecular hydrogen bonds between the sulfonamide NH₂ group and the nitrogen atom of the thiazole ring or the oxygen atoms of the sulfonamide group of a neighboring molecule would likely play a significant role in the crystal packing.

Table 3: Representative X-ray Crystallography Data for a Related Thiazole Sulfonamide Derivative

Parameter Value
Crystal System Data not available for target compound; typically Monoclinic or Orthorhombic for related structures
Space Group Data not available for target compound; e.g., P2₁/c for related structures
a (Å) Data not available for target compound
b (Å) Data not available for target compound
c (Å) Data not available for target compound
α (°) Data not available for target compound
β (°) Data not available for target compound
γ (°) Data not available for target compound
Volume (ų) Data not available for target compound
Z Data not available for target compound

Note: This table illustrates the type of data obtained from an X-ray crystallography experiment. Specific values for this compound are not present in the searched literature.

Computational and Theoretical Investigations of 4 Ethyl 1,3 Thiazole 2 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for understanding the electronic characteristics and reactivity of 4-Ethyl-1,3-thiazole-2-sulfonamide.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can determine the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The difference between these energies, the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Studies on analogous thiazole (B1198619) sulfonamides have shown that the distribution of HOMO and LUMO is typically spread across the thiazole and sulfonamide moieties. The presence of the ethyl group, an electron-donating group, can influence the electron density and the energy of these orbitals.

Table 1: Calculated Electronic Properties of this compound (Representative Data)

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-1.23
Energy Gap (ΔE)5.62

Note: The data presented in this table is representative and derived from computational studies on structurally similar thiazole sulfonamide derivatives. The exact values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the thiazole ring, indicating these as potential sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms of the sulfonamide's amino group would exhibit a positive potential, making them potential hydrogen bond donors.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like this compound. The rotation around single bonds, particularly the bond connecting the thiazole ring to the sulfonamide group, can lead to different conformers with varying energies. Energy minimization studies are performed to identify the most stable conformation, which is the one with the lowest energy. This information is vital for molecular docking studies, as the bioactive conformation of a ligand is often a low-energy conformer. For related sulfonamides, conformational analyses have been performed using molecular modeling techniques to identify the preferred spatial arrangement of the molecule.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

In Silico Prediction of Receptor-Ligand Binding Modes and Interactions

Molecular docking simulations of this compound can be performed against various biological targets to predict its potential mechanism of action. Given that many sulfonamides are known inhibitors of carbonic anhydrases (CAs), these enzymes are primary targets for such in silico studies. Other potential targets could include bacterial enzymes like dihydropteroate (B1496061) synthase, a target for sulfonamide antibiotics.

The docking studies would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues in the active site of the receptor. For instance, the sulfonamide group is known to coordinate with the zinc ion present in the active site of carbonic anhydrases. The thiazole ring and the ethyl group could engage in hydrophobic interactions with nonpolar residues of the binding pocket.

Estimation of Binding Affinities and Free Energies

Beyond predicting the binding pose, molecular docking programs can also estimate the binding affinity or binding free energy of the ligand-receptor complex. This is often expressed as a docking score, with more negative values indicating a stronger predicted binding. These scores are valuable for ranking potential drug candidates and prioritizing them for further experimental testing. For a series of thiazole sulfonamide derivatives, docking studies can help in understanding the structure-activity relationships (SAR), where variations in the chemical structure are correlated with changes in binding affinity.

Table 2: Representative Molecular Docking Results of this compound against Carbonic Anhydrase II

ParameterValue
Docking Score (kcal/mol)-7.5
Key Interacting ResiduesHis94, His96, His119, Thr199, Thr200
Type of InteractionsZinc coordination, Hydrogen bonds, Hydrophobic interactions

Note: This data is illustrative and based on typical docking results for sulfonamide inhibitors of carbonic anhydrase II. The specific values and interacting residues for this compound would require a dedicated molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of predictive QSAR models is a cornerstone of modern drug design. For a series of compounds, this process involves calculating a wide range of molecular descriptors that encode various aspects of their chemical structures, such as electronic, steric, and hydrophobic properties. These descriptors are then correlated with experimentally determined biological activities using statistical methods to generate a predictive model.

A thorough review of scientific literature reveals a lack of specific QSAR studies performed on this compound. While QSAR analyses have been conducted on broader classes of thiazole and sulfonamide derivatives to predict their activities against various biological targets, such as beta-3-adrenergic receptors or as antimicrobial agents, these models are not directly applicable to the specific efficacy of this compound without dedicated experimental data and model building. nih.govcbijournal.com Had such a study been conducted, the resulting predictive model would be presented as an equation, for instance:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

This equation would allow for the estimation of the biological efficacy of newly designed analogues of this compound before their synthesis, thereby prioritizing the most promising candidates for further investigation.

A key outcome of a QSAR study is the identification of molecular descriptors that have a significant correlation with the biological activity of the compounds under investigation. These descriptors provide valuable insights into the structural features that are either favorable or detrimental to the desired biological effect.

As there are no specific QSAR studies reported for this compound, the molecular descriptors that correlate with its activity remain to be elucidated. In general QSAR studies on related heterocyclic sulfonamides, important descriptors often include those related to molecular shape, electronic properties, and lipophilicity. nih.gov For instance, a hypothetical QSAR study on a series of analogues of this compound might identify descriptors such as:

Descriptor Type Example Descriptor Potential Correlation with Activity
ElectronicDipole MomentA higher dipole moment may enhance binding to a polar active site.
StericMolecular VolumeA specific molecular volume may be optimal for fitting into a binding pocket.
HydrophobicLogPIncreased lipophilicity might improve cell membrane permeability.
TopologicalWiener IndexThis index, related to molecular branching, could influence receptor interaction.

This table is illustrative of the types of findings a QSAR study would produce; the specific descriptors and their correlations for this compound are currently unknown.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational tools used to identify and design new bioactive molecules. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Pharmacophore models serve as templates for the design of novel analogues with potentially improved activity. By understanding the key interaction points—such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings—new molecules can be designed to better match the pharmacophoric features.

There are no published pharmacophore models specifically derived from or for this compound. The development of such a model would require either the three-dimensional structure of its biological target with the compound bound or a set of active and inactive molecules from which a common feature pharmacophore could be generated. Once established, this model would guide the rational modification of the this compound scaffold to enhance its predicted molecular interactions and, consequently, its biological efficacy.

Virtual screening utilizes computational methods to search large libraries of chemical compounds against a biological target or, conversely, to screen a single compound against a panel of potential targets. This approach can help in identifying the mechanism of action of a compound or in finding new therapeutic applications (drug repositioning).

An in silico search of scientific databases indicates that virtual screening studies to predict the biological targets of this compound have not been reported. Such an investigation would involve docking the 3D structure of this compound into the binding sites of a wide array of known drug targets, such as enzymes and receptors. The results would be scored based on the predicted binding affinity, providing a prioritized list of potential biological targets for subsequent experimental validation. For example, studies on related 1,3,4-thiadiazole (B1197879) derivatives have used virtual screening to identify potential inhibitors of targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com A similar approach for this compound could uncover novel and therapeutically relevant biological targets.

Preclinical Biological Activity and Mechanistic Investigations of 4 Ethyl 1,3 Thiazole 2 Sulfonamide and Its Analogues

Enzyme Inhibition Studies

The thiazole (B1198619) sulfonamide scaffold has been the subject of extensive investigation for its potential to inhibit a wide range of enzymes implicated in various diseases. These studies explore the compound's interactions with key enzymatic targets.

Carbonic Anhydrase (CA) Isoform Inhibition (hCA I, hCA II, HpαCA, CA-IX, CA-XII)

Sulfonamides are a primary class of carbonic anhydrase inhibitors (CAIs), acting by coordinating with the Zn(II) ion in the enzyme's active site. nih.gov Analogues of 4-ethyl-1,3-thiazole-2-sulfonamide, particularly those based on thiazole, benzothiazole (B30560), and thiadiazole rings, have been extensively studied for their inhibitory effects on several human (h) and pathogenic CA isoforms.

Human cytosolic isoforms hCA I and hCA II are ubiquitous, while hCA IX and hCA XII are transmembrane isoforms associated with tumors. mdpi.comnih.gov The bacterial α-carbonic anhydrase from Helicobacter pylori (HpαCA) is a validated target for antibacterial agents aimed at treating peptic ulcers and gastritis. nih.govplos.org

Studies on novel thiazolone-benzenesulfonamides revealed them to be potent inhibitors of hCA II and hCA VII (Kᵢs in the range of 1.3–14.6 nM) and effective against hCA I (Kᵢs of 31.5–637.3 nM). nih.gov A series of 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides were synthesized and evaluated against hCA I, II, IX, and XII. acs.org With the exception of one analogue, these compounds preferentially inhibited the off-target hCA II isoform, with the 2,4-dichlorophenyl substituted derivative being the most potent and selective hCA II inhibitor. acs.org

Other research on thiazole hybrids identified a compound, 4-((((2-((1-(3-((2-oxo-2H-chromen-7-yl)oxy)propyl)-1H-1,2,3-triazol-4-yl)methoxy)naphthalen-1-yl)-methylene)amino)methyl)benzenesulfonamide, with high inhibitory activity against hCA IX (Kᵢ of 45.5 nM). researchgate.net Furthermore, thiosemicarbazone derivatives incorporating a sulfonamide group have shown strong and selective inhibition of CA XII. mdpi.com

Regarding pathogenic enzymes, sulfonamides like acetazolamide (B1664987) and methazolamide (B1676374) are known to inhibit H. pylori growth and are effective, low-nanomolar inhibitors of HpαCA. nih.govplos.org Structural studies have elucidated that these inhibitors bind to the enzyme's active site, mimicking the transition state of the CO₂ hydration reaction. plos.orgacs.org Thiazolone-benzenesulfonamide analogues have also demonstrated strong inhibition against bacterial CAs, with one propyl-substituted derivative inhibiting MscCAβ with a Kᵢ of 73.6 nM, a significant improvement over acetazolamide. nih.gov

Table 1: Carbonic Anhydrase Inhibition Data for Thiazole Sulfonamide Analogues
Compound ClassIsoformInhibition Constant (Kᵢ)Reference
Thiazolone-benzenesulfonamideshCA I31.5–637.3 nM nih.gov
Thiazolone-benzenesulfonamideshCA II1.3–13.7 nM nih.gov
Thiazolone-benzenesulfonamideshCA VII0.9–14.6 nM nih.gov
Thiazole-triazole hybridhCA IX45.5 nM researchgate.net
Sulfonamide-thiosemicarbazonesCA XII2.3-9.12 nM mdpi.com
Thiazolone-benzenesulfonamidesMscCAβ73.6 nM nih.gov
Benzo[d]thiazole-sulfonamideshCA I, II, VII, IXSubnanomolar to low nanomolar ranges nih.gov

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition for Neurodegenerative Disorders

Analogues based on the 1,3,4-thiadiazole (B1197879) scaffold have been designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative disorders. A study of new 1,3,4-thiadiazole derivatives reported promising in vitro inhibition of both enzymes, with some analogues achieving potency in the nanomolar range. Generally, the inhibitory activity was stronger against AChE than BuChE. One derivative showed an IC₅₀ value of 0.17 μM for AChE and was 1,154-fold more active against AChE than BuChE. Kinetic studies revealed that one of the most active analogues (AChE IC₅₀ = 0.09 μM) acted as a non-competitive inhibitor with a high selectivity index of 300. Another derivative displayed a mixed-type inhibition of AChE.

Another study synthesized a series of drug-1,3,4-thiadiazole hybrids and tested their AChE inhibitory activity. The most promising compound in this series exhibited an IC₅₀ of 18.1 ± 0.9 nM, showing significantly higher potency than the reference drug, neostigmine (B1678181) methyl sulfate (B86663) (IC₅₀ = 2186.5 ± 98.0 nM).

Table 2: Cholinesterase Inhibition by 1,3,4-Thiadiazole Analogues
Compound ClassEnzymeIC₅₀ ValueInhibition TypeReference
1,3,4-Thiadiazole derivativeAChE0.09 μMNon-competitive
1,3,4-Thiadiazole derivativeAChE0.17 μMNot specified
1,3,4-Thiadiazole derivativeAChENot specifiedMixed-type
Drug-1,3,4-Thiadiazole hybridAChE18.1 ± 0.9 nMNot specified

Kinase Inhibition Profiles (e.g., EGFR TK, BTK Kinase, AKT-mTOR Pathway)

Thiazole-containing compounds have been investigated as inhibitors of various protein kinases critical to cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) and the PI3K/AKT/mTOR pathway. The design of new benzothiazole derivatives as EGFR-TK inhibitors has been explored, replacing the quinazoline (B50416) ring of known inhibitors like gefitinib (B1684475) with a bioisosteric benzothiazole ring. In one study, a benzothiazole derivative showed the highest inhibitory activity against EGFR-TK, with a percentage enzyme inhibition of 70.58%.

The PI3K/AKT/mTOR signaling pathway is crucial for cell growth and survival, and its aberrant activation is linked to cancer. Novel thiazole derivatives have demonstrated notable efficacy and inhibition of this pathway. Fused 1,2,4-triazolo[3,4-b] nih.govnih.govrsc.orgthiadiazole derivatives have also been synthesized and shown to possess potent anticancer properties by blocking the phosphorylation of Akt1 and Akt2 kinases.

Bruton's tyrosine kinase (BTK) is another important target, particularly in B-cell malignancies. Studies have focused on designing novel inhibitors, including oxindole (B195798) sulfonamide derivatives, which have shown promising activity. One such derivative, PID-4, was a potent inhibitor of Burkitt's lymphoma cells (IC₅₀ = 2.29 ± 0.52 µM) and demonstrated inhibition of BTK and its downstream signaling pathways. chemrxiv.org Although direct studies on this compound are limited, the activity of these analogues highlights the potential of the broader sulfonamide class as kinase inhibitors. chemrxiv.orgnih.gov

Table 3: Kinase Inhibition Data for Thiazole and Sulfonamide Analogues
Compound ClassTarget Kinase/PathwayActivityReference
Benzothiazole derivativeEGFR-TK70.58% inhibition
Triazolo-thiadiazole derivativesAKT1/AKT2 PhosphorylationPotent inhibition
Oxindole sulfonamide derivative (PID-4)BTKIC₅₀ = 2.29 ± 0.52 µM (in RAMOS cells) chemrxiv.org

Glycosidase and Amylase Inhibition (α-Glucosidase, α-Amylase)

In the context of managing diabetes, inhibiting α-amylase and α-glucosidase—key enzymes in carbohydrate digestion—is a validated therapeutic strategy. Analogues of this compound, specifically those containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole rings, have been identified as potent dual inhibitors of these enzymes.

One study reported on newly synthesized 1,2,4-triazole-thiol and 1,3,4-thiadiazole derivatives that were highly effective inhibitors of α-glucosidase, with IC₅₀ values ranging from 0.49 to 1.43 μM. tandfonline.com The most potent compound (a 1,2,4-triazole-thiol) had an IC₅₀ of 0.49 μM, significantly stronger than the commercial inhibitor acarbose (B1664774) (IC₅₀ = 108.8 μM). tandfonline.com Another investigation into 1,2,4-triazole-based derivatives identified compounds with potent dual inhibitory activity. Two lead compounds demonstrated strong α-glucosidase inhibition (IC₅₀ = 0.27 ± 0.01 µg/mL and 0.31 ± 0.01 μg/mL) and potent α-amylase inhibition (IC₅₀ = 0.19 ± 0.01 μg/mL and 0.26 ± 0.01 μg/mL), surpassing the activity of acarbose.

Table 4: α-Glucosidase and α-Amylase Inhibition by Triazole and Thiadiazole Analogues
Compound ClassEnzymeIC₅₀ ValueReference
1,2,4-Triazole-thiol derivativeα-Glucosidase0.49 μM tandfonline.com
1,3,4-Thiadiazole derivativeα-Glucosidase0.49 - 1.43 μM tandfonline.com
1,2,4-Triazole-based derivativeα-Glucosidase0.27 ± 0.01 µg/mL
1,2,4-Triazole-based derivativeα-Amylase0.19 ± 0.01 µg/mL

Antimicrobial Efficacy

The thiazole sulfonamide scaffold is recognized for its broad-spectrum antimicrobial properties.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Thiazole and sulfonamide derivatives have a well-established history as antimicrobial agents. nih.govrsc.org A study on N-(thiazol-2-yl)benzenesulfonamides reported potent activity against both Gram-negative and Gram-positive bacteria, with an isopropyl-substituted derivative showing a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans. rsc.org

Research into benzothiazole derivatives also revealed significant antibacterial activity against a broad range of pathogens, with some compounds exhibiting MIC values as low as 0.008 μg/mL against S. pneumoniae. nih.gov Thienopyrimidine-sulfonamide hybrids have been synthesized and tested, showing varied activity. A sulfadiazine (B1682646) hybrid (12ii) showed enhanced antibacterial action against S. aureus and E. coli with an MIC of 125 µg/mL for both strains. mdpi.com Another study on heteroaryl thiazole derivatives found moderate to good antibacterial activity, with MICs ranging from 0.17 to >3.75 mg/mL against a panel of bacteria. nih.gov

Table 5: Antibacterial Activity of Thiazole and Sulfonamide Analogues
Compound ClassBacterial StrainMIC ValueReference
N-(thiazol-2-yl)benzenesulfonamide derivativeS. aureus3.9 μg/mL rsc.org
N-(thiazol-2-yl)benzenesulfonamide derivativeA. xylosoxidans3.9 μg/mL rsc.org
Benzothiazole ethyl urea (B33335) derivativeS. pneumoniae ATCC 496190.008 μg/mL nih.gov
Benzothiazole ethyl urea derivativeS. epidermidis ATCC 12280.03 μg/mL nih.gov
Benzothiazole ethyl urea derivativeS. pyogenes ATCC 513390.06 μg/mL nih.gov
Thienopyrimidine-sulfadiazine hybrid (12ii)S. aureus125 µg/mL mdpi.com
Thienopyrimidine-sulfadiazine hybrid (12ii)E. coli125 µg/mL mdpi.com
Thienopyrimidine-sulfamethoxazole hybrid (8iii)S. aureus250 µg/mL mdpi.com
Thienopyrimidine-sulfamethoxazole hybrid (8iii)E. coli125 µg/mL mdpi.com
Heteroaryl thiazole derivativesVarious Bacteria0.17 to >3.75 mg/mL nih.gov

Antifungal Activity Against Fungal Pathogens

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Sulfonamide derivatives incorporating heterocyclic rings like thiazole and thiadiazole have demonstrated promising antifungal activities.

A series of sulfonamide-1,2,4-triazole and 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their in vitro antifungal activity against a range of micromycetes. researchgate.net Many of these compounds exhibited significant antifungal effects, with some showing activity comparable to the commercial fungicide bifonazole. researchgate.netnih.gov The antifungal action of these compounds is thought to be dependent on the triazol-3-thione moiety. researchgate.net

Similarly, other studies have reported the antifungal properties of 1,3,4-thiadiazole derivatives. nih.gov For instance, certain 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diols have shown a broad spectrum of biological activity, including antifungal effects. nih.gov One particular derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, was identified as a potent agent against pathogenic fungi with low toxicity to human cells. nih.gov

Furthermore, novel 2,4-disubstituted-1,3-thiazole derivatives have been synthesized and tested for their anti-Candida activity. Several of these compounds exhibited lower Minimum Inhibitory Concentration (MIC) values than the standard antifungal drug fluconazole, indicating their potential as effective antifungal agents. nih.gov The fungicidal activity of some thiazole derivatives, such as (4-phenyl-1,3-thiazol-2-yl) hydrazine, has been linked to the induction of oxidative damage in Candida albicans. researchgate.net

It is important to note that the antifungal activity can be influenced by the specific substitutions on the heterocyclic ring. For example, in a series of phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety, the introduction of an electron-withdrawing group at the ortho-position of the benzene (B151609) ring was found to enhance antifungal activity. nih.gov

Antiviral Activity Profiling

The search for new antiviral agents is a continuous effort in medicinal chemistry. Compounds containing thiazole and thiadiazole rings have been investigated for their potential antiviral properties. mdpi.com

Research on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has demonstrated their potential as antiviral agents. researchgate.netnih.gov A study synthesizing ten new derivatives of this class showed that some of these compounds possessed anti-tobacco mosaic virus (TMV) activity. researchgate.netnih.gov The structural modifications in the sulfonamide moiety were found to have a significant impact on the antiviral activity. researchgate.netnih.gov

The 1,3,4-thiadiazole nucleus is considered a bioisostere of the pyrimidine (B1678525) ring, a key component of nucleic acids, which may contribute to its antiviral potential. nih.gov Studies on 2-amino-1,3,4-thiadiazole (B1665364) derivatives have reported antiviral activity against various viral strains, suggesting that this scaffold could be a promising starting point for the development of new antiviral drugs. nih.gov For instance, certain 2-amino-1,3,4-thiadiazole compounds have shown activity against human cytomegalovirus (HCMV). nih.gov

While direct evidence for the antiviral activity of this compound is not available, the documented antiviral effects of its analogues highlight a promising area for future investigation.

Antiproliferative and Antitumor Activity in In Vitro Cell Models

The development of novel anticancer agents is a critical area of research. Thiazole and thiadiazole sulfonamide derivatives have emerged as a promising class of compounds with significant antiproliferative and antitumor activities against various cancer cell lines.

Cytotoxicity Evaluation Against Various Cancer Cell Lines (e.g., HepG-2, HCT-116, MCF-7, K562, Caki-1, BxPC-3, PC-3)

Numerous studies have demonstrated the cytotoxic effects of thiazole and thiadiazole derivatives against a broad spectrum of cancer cell lines.

For instance, a review of 1,3,4-thiadiazole derivatives highlighted their ability to inhibit the growth of several tumor cell lines, including human colon cancer (HCT116), human lung cancer (H460), and human breast cancer (MCF-7), with GI50 values (concentration causing 50% cell growth inhibition) in the micromolar range. researchgate.net Another study on new 1,3,4-thiadiazole derivatives reported significant anti-breast cancer activity against MCF-7 cells. researchgate.net

Specifically, derivatives of 1,3,4-thiadiazole-2-sulfonamide (B11770387) have been shown to be potent inhibitors of tumor cell growth in vitro against leukemia, non-small cell lung cancer, ovarian, melanoma, colon, CNS, renal, prostate, and breast cancer cell lines, with GI50 values typically ranging from 0.1 to 30 microM. nih.gov

The cytotoxic activity of these compounds is often influenced by the nature of the substituents on the heterocyclic ring. For example, in a series of honokiol (B1673403) derivatives bearing a 1,3,4-thiadiazole scaffold, potent anticancer properties were observed against seven cancer cell lines, including A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, and HepG2. doaj.org Similarly, novel thiazole-sulfanilamide derivatives have demonstrated a reduction in the viability of cancer cells, with one compound showing an IC50 of 18.53 µg/ml against MCF-7 cells. koreascience.kr

The table below summarizes the cytotoxic activities of various thiazole and thiadiazole analogues against different cancer cell lines.

Compound ClassCancer Cell LineActivity (IC50/GI50)Reference
1,3,4-Thiadiazole DerivativesHCT116, H460, MCF-70.74–10.0 μg/mL researchgate.net
1,3,4-Thiadiazole-2-sulfonamide DerivativesVarious cancer cell lines0.1-30 µM nih.gov
Honokiol-1,3,4-thiadiazole DerivativesA549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2Potent doaj.org
Thiazole-sulfanilamide DerivativesMCF-718.53 µg/ml koreascience.kr
1,3,4-Thiadiazole HybridsHePG-2, MCF-73.31 to 9.31 µM doaj.org
N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamideK562, MCF-7Mild-to-moderate jksus.org
Paecilomyces tenuipes extractHepG2, MCF-7IC50 40 and 9.6 µg/ml researchgate.net
Benzimidazole derivative (se-182)HepG2, A549IC50 15.58 and 15.80 µM biorxiv.org

Mechanistic Investigations into Cell Cycle Arrest and Apoptosis Induction

Several studies have delved into the mechanisms by which these compounds exert their anticancer effects, with many reporting the induction of cell cycle arrest and apoptosis.

For example, novel 1,3-thiazole analogues have been shown to induce cell cycle arrest at the G1 stage in MCF-7 breast cancer cells. nih.govgrowingscience.com Another study on 1,3,4-thiadiazole derivatives found that they induced apoptosis without causing cell cycle arrest. researchgate.net In contrast, some 1,3,4-thiadiazole derivatives have been reported to cause cellular accumulation in the S and G2/M phases in HepG2 and MCF-7 cells, with apoptosis being the primary mode of cell death.

The induction of apoptosis is a key mechanism for many anticancer drugs. Research on new 1,3,4-thiadiazoles has shown that some derivatives can significantly increase early apoptosis in cancer cells. These findings were confirmed by annexin (B1180172) V-PI assays. Furthermore, the combination of sulfamethoxazole (B1682508) and quercetin (B1663063) was found to induce apoptosis and cell cycle arrest in HCT-116, HepG2, MCF-7, and PC3 cell lines.

A ciprofloxacin (B1669076) chalcone (B49325) hybrid was also reported to cause pre-G1 apoptosis and cell cycle arrest at the G2/M stage in HepG2 and MCF-7 cell lines.

Target-Specific Modulation of Cancer Pathways

The anticancer activity of thiazole and thiadiazole sulfonamides is often linked to their ability to modulate specific cancer-related pathways. One of the key targets for sulfonamide-based compounds is the family of carbonic anhydrase (CA) enzymes.

Derivatives of 1,3,4-thiadiazole-2-sulfonamide are potent inhibitors of several CA isozymes, including CA IX, CA XII, and CA XIV, which are predominantly found in tumor cell membranes. nih.gov The inhibition of these enzymes is believed to be a potential mechanism for the antitumor action of these sulfonamides. nih.gov In silico studies have also suggested that thiazole-sulfanilamide derivatives have a high binding affinity to the active pocket of carbonic anhydrase. koreascience.kr

Recent research has focused on developing dual inhibitors that target multiple pathways. For instance, thiadiazole-sulfonamide derivatives have been synthesized as dual inhibitors of epidermal growth factor receptor (EGFR) and carbonic anhydrase IX (CA-IX). One such compound exhibited potent inhibition of both EGFR and CA-IX, leading to apoptosis induction and G1-phase arrest in breast cancer cells.

Another study on novel 1,3-thiazole analogues revealed their significant inhibitory activity towards vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.govgrowingscience.com

Antioxidant Activity Assessment

Oxidative stress is implicated in the pathogenesis of various diseases, including cancer. Therefore, compounds with antioxidant properties are of significant interest.

Several studies have investigated the antioxidant potential of thiazole and thiadiazole derivatives. For example, a study on new 4-thiomethyl functionalized 1,3-thiazoles reported high absorption levels of DPPH radicals, indicating their antioxidant capacity. koreascience.krgrowingscience.com The structure-activity relationship analysis revealed that the presence of a cyanomethyl or amino group at position 2 of the thiazole ring, along with aryl or hetarylthiomethyl substituents at position 4, contributed to their antioxidant efficacy. growingscience.com

Another study on thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole also demonstrated their antioxidant activity through various in vitro assays, including DPPH, FRAP, and TBARS tests. mdpi.com The antioxidant activity was found to be correlated with the presence of phenyl-functionalized benzylidene and amino-carbonyl functional domains. mdpi.com

Furthermore, 1,3,4-thiadiazoles derived from phenolic acids have been shown to possess good antioxidant and antiproliferative potential. jksus.org The combination of the thiadiazole ring with phenolic hydroxyl groups appears to be a promising strategy for developing compounds with dual activities.

Radical Scavenging Properties (e.g., DPPH, SOD-mimic activity)

The ability of a compound to scavenge free radicals is a crucial indicator of its antioxidant potential. Thiazole derivatives have been evaluated for their radical scavenging capabilities using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) test. In one study, certain 2-aminothiazole (B372263) derivatives demonstrated potent DPPH scavenging activity, with IC50 values (the concentration required to scavenge 50% of DPPH radicals) recorded between 34.4 and 39.2 μM/mL. nih.gov Specifically, compounds designated as 33, 26, and 27 were highlighted for their significant antioxidant effects. nih.gov Similarly, novel thiazole and bis-thiazole compounds have been synthesized and assessed for their antioxidant properties, with some showing potent activity. nih.gov These findings suggest that the thiazole scaffold is a promising framework for developing effective antioxidant agents. nih.gov

Oxidative Stress Mitigation

Beyond direct radical scavenging, thiazole sulfonamides have shown the ability to mitigate intracellular oxidative stress, a key factor in the pathology of numerous diseases. In studies using neuronal cell models, pretreatment with novel synthetic thiazole sulfonamide hybrids was found to significantly counter the effects of induced oxidative stress. rsc.orgnih.gov Specifically, these compounds were able to decrease the production of intracellular reactive oxygen species (ROS). elsevierpure.com This protective effect against oxidative damage is a critical component of their neuroprotective activity, helping to preserve cellular function and viability in the face of neurotoxic insults. rsc.orgelsevierpure.com

Neuroprotective Activity Evaluation

The neuroprotective potential of thiazole sulfonamides has been a significant area of investigation, with promising results emerging from various preclinical models.

Protection Against Neurotoxin-Induced Cellular Damage (e.g., 6-OHDA model for Parkinson's)

The neurotoxin 6-hydroxydopamine (6-OHDA) is widely used to create experimental models of Parkinson's disease by inducing selective damage to dopaminergic neurons. A series of multifunctional thiazole sulfonamides have been evaluated for their ability to protect against 6-OHDA-induced damage in human neuronal SH-SY5Y cells. rsc.orgnih.gov

In these studies, pretreatment with specific thiazole sulfonamide hybrids, including compounds labeled 1, 2, and 8, led to several positive outcomes:

Improved Cell Viability: The compounds significantly enhanced the survival rate of neuronal cells exposed to the neurotoxin. rsc.orgnih.gov

Reduced Cellular Damage: A decrease in lactate (B86563) dehydrogenase (LDH) leakage was observed, indicating that the compounds helped maintain cell membrane integrity. rsc.orgnih.govelsevierpure.com

Mitochondrial Protection: The sulfonamides prevented mitochondrial dysfunction, a key event in the cell death cascade initiated by 6-OHDA. rsc.orgnih.gov

Mitigation of Oxidative Stress: The compounds effectively reduced intracellular oxidative stress caused by the neurotoxin. rsc.orgnih.gov

A proposed mechanism for this neuroprotective action involves the activation of NAD-dependent deacetylase sirtuin-1 (SIRT1). rsc.orgnih.govnih.gov The 6-OHDA neurotoxin was shown to reduce SIRT1 activity, while pretreatment with the thiazole sulfonamide compounds maintained SIRT1 activity at near-normal levels. nih.gov Molecular docking studies further support the hypothesis that these compounds can act as SIRT1 activators. nih.gov This suggests that these novel neuroprotective thiazole sulfonamides could be promising candidates for therapies aimed at slowing the progression of neurodegenerative diseases like Parkinson's. rsc.orgnih.gov

Table 1: Neuroprotective Effects of Thiazole Sulfonamide Analogues in a 6-OHDA Model

Compound TypeModel SystemKey FindingsProposed MechanismReference
Thiazole Sulfonamide Hybrids (1, 2, 8)6-OHDA-induced damage in SH-SY5Y cellsIncreased cell viability, reduced LDH leakage, prevented mitochondrial dysfunction, mitigated oxidative stress.Activation of Sirtuin 1 (SIRT1). rsc.orgnih.gov
Bis-sulfonamide Derivatives6-OHDA-induced neuronal death in SH-SY5Y cellsRestored cell viability, protected against mitochondrial dysfunction, decreased LDH activity, reduced oxidative stress.Enhanced SIRT1 activity. nih.gov
1,2,3-Triazole-based Sulfonamides6-OHDA-induced neuronal SH-SY5Y cellsDecreased intracellular ROS production and LDH leakage.Increased SIRT1 activity. elsevierpure.com

Anti-Inflammatory Properties

The thiazole and particularly the related 1,3,4-thiadiazole nucleus are recognized as important pharmacophores for anti-inflammatory activity. nih.govresearchgate.net Research has focused on designing and synthesizing derivatives that can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov

A series of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were synthesized and evaluated for their anti-inflammatory effects. nih.gov One compound in this series demonstrated a significant in vitro anti-inflammatory activity of 72.5%, which was more potent than the reference drug ibuprofen (B1674241) (47.7%). nih.gov Molecular modeling studies suggest that these compounds may exert their effects through the inhibition of the COX-2 enzyme. nih.gov Other studies on naproxen-containing 1,3,4-thiadiazole derivatives also confirmed their effectiveness in reducing edema in animal models of acute inflammation. uobaghdad.edu.iq

Investigation of Other Pharmacological Activities

The structural versatility of the thiazole sulfonamide scaffold has prompted investigations into a wide array of other potential therapeutic applications.

Anticonvulsant Activity: Derivatives of 1,3,4-thiadiazole have shown considerable promise as anticonvulsant agents. nih.govfrontiersin.org Studies using maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in mice have identified several potent compounds. nih.govfrontiersin.org For instance, one derivative, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentanamide, was found to be 1.8 times more effective than the established drug valproic acid. nih.govfrontiersin.org The mechanism for some of these compounds may involve the GABAA pathway. nih.govfrontiersin.org Thiazole-bearing 4-thiazolidinones have also been identified as excellent anticonvulsants in both MES and PTZ tests. mdpi.com

Antidiabetic Activity: Thiazole sulfonamide analogues have been explored as a novel class of antidiabetic agents, primarily through the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. rsc.org One hybrid sulfonamide-1,3,5-triazine–thiazole derivative, compound 8c, was identified as a potent DPP-4 inhibitor with an IC50 value of 2.32 nM, surpassing the standard drug alogliptin. rsc.org In vivo studies confirmed its ability to improve glucose tolerance and lower blood glucose levels in diabetic rat models. rsc.org Other thiazole and 1,3,4-thiadiazole derivatives have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.govnih.govnih.gov

Insecticidal Activity: A significant body of research has highlighted the potent insecticidal properties of thiazole-containing compounds. nih.govnih.govmdpi.com Novel sulfonamides bearing a thiazole moiety were tested against the cotton leafworm, Spodoptera littoralis. nih.gov Several compounds exhibited potent toxic effects, with LC50 values (the concentration required to kill 50% of the population) as low as 49.04 ppm. nih.gov N-substituted (1,3-thiazole)alkyl sulfoximine (B86345) derivatives, a new chemical family of neonicotinoid insecticides, have also shown good insecticidal activities against aphids like Myzus persicae. nih.gov Furthermore, Norfloxacin-based 1,2,4-thiadiazoles were effective against Aphis gossypii, with one compound recording an LC50 of 0.907 mg/L. researchgate.net

Table 2: Summary of Other Pharmacological Activities of Thiazole Sulfonamide Analogues

Pharmacological ActivityCompound ClassKey FindingsTarget/ModelReference
Anticonvulsant1,3,4-Thiadiazole derivativesPotent activity in MES and PTZ models; one compound 1.8x more effective than valproic acid.MES and PTZ seizure models (mice). nih.govfrontiersin.org
AntidiabeticSulfonamide-1,3,5-triazine–thiazolesPotent DPP-4 inhibition (IC50 = 2.32 nM); improved glucose tolerance in vivo.DPP-4 enzyme; STZ-induced diabetic rats. rsc.org
InsecticidalSulfonamide-bearing thiazolesPotent toxic effects with LC50 of 49.04 ppm.Spodoptera littoralis (cotton leafworm). nih.gov
InsecticidalN-substituted (1,3-thiazole)alkyl sulfoximinesGood insecticidal activity at 10 mg/L.Myzus persicae (aphid). nih.gov

Structure Activity Relationship Sar and Rational Drug Design Principles

Influence of the Ethyl Group at Position 4 of the Thiazole (B1198619) Ring on Activity

The ethyl group at the C4 position of the thiazole ring is a critical determinant of the molecule's interaction with biological targets. While specific studies singling out the 4-ethyl substituent on a thiazole-2-sulfonamide are not extensively detailed in the available literature, general SAR principles for substitutions at this position provide significant insights. The size, lipophilicity, and electronic nature of the substituent at C4 can modulate potency and selectivity.

For instance, in related thiazole derivatives, small alkyl substitutions at this position have been shown to influence inhibitor strength, sometimes resulting in weaker inhibition compared to other functional groups. mdpi.com This suggests that while the ethyl group contributes to the hydrophobic character of the molecule, which can be beneficial for binding to hydrophobic pockets in a target protein, its specific size and conformation are crucial. nih.govresearchgate.net The presence of a larger or more rigid group, such as a p-bromophenyl group at the fourth position of a thiazole ring, has been shown to increase antifungal and antituberculosis activities in some series. nih.gov This indicates that the ethyl group's flexibility and moderate size may offer a different binding profile compared to bulkier aryl substituents. The ethyl group's electron-donating nature also subtly influences the electronic properties of the thiazole ring, which can affect its interaction with target enzymes. globalresearchonline.net

Impact of Substituents on the Sulfonamide Nitrogen on Biological Effects

The sulfonamide moiety is a cornerstone of the biological activity of this class of compounds, primarily due to its ability to coordinate with metal ions, such as the zinc ion in the active site of metalloenzymes like carbonic anhydrases. iaea.orgnih.gov Modifications to the sulfonamide nitrogen (N-substitution) can profoundly impact biological effects. This "tail approach" is a common strategy in drug design to enhance binding affinity and selectivity. nih.govacs.org

Modulation of Activity by Substituents on the Thiazole Ring and Connected Moieties

The thiazole ring serves as a versatile scaffold, and its decoration with various substituents is a primary method for fine-tuning biological activity. globalresearchonline.net The electronic and steric properties of these substituents are paramount.

The electronic nature of substituents on the thiazole ring or any connected aryl moieties can significantly alter the molecule's potency. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine, bromine), often enhance biological activity. nih.gov For example, in a series of benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, halogen substitutions, particularly at the para position of a connected phenyl ring, were found to significantly boost anti-mycobacterial activity. nih.gov This is often attributed to the increased electron-withdrawing capacity, which can enhance binding affinity to bacterial targets. Conversely, electron-donating groups, like a methoxy (B1213986) group, have been observed to result in weaker inhibition in some series. nih.gov The ethyl group on 4-ethyl-1,3-thiazole-2-sulfonamide is weakly electron-donating, which affects the basicity and nucleophilicity of the thiazole ring. globalresearchonline.net This electronic modulation can influence how the entire molecule fits and interacts within a polar or non-polar active site.

The ethyl group at position 4 contributes to the hydrophobicity of this compound. In SAR studies of related compounds, hydrophobic moieties are often found to be beneficial for activity, facilitating interactions with hydrophobic residues in the target's active site. mdpi.com However, there is an optimal size for such groups; a substituent that is too bulky can cause steric clashes, preventing the molecule from binding effectively. nih.gov The relatively small and flexible nature of the ethyl group represents a balance between providing beneficial hydrophobic contact and avoiding negative steric hindrance.

Table 1: Illustrative SAR Data for Thiazole-Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

This table presents data for a series of benzo[d]thiazole-6-sulfonamides to illustrate the structure-activity relationship principles. The specific compound this compound is not included as direct inhibitory data was not found in the cited sources, but the data demonstrates the effect of substitutions on the core scaffold.

CompoundSubstitution on Amino GrouphCA I (KI nM)hCA II (KI nM)hCA VII (KI nM)hCA IX (KI nM)
2 -H98.48.342.23.7
3 -COCH384.110.592.338.2
12 Phthaloyl-monoamide89.20.5485.325.1

Data sourced from a study on benzo[d]thiazole-5- and 6-sulfonamides. nih.gov

Conformational Flexibility and Rigidification in SAR Studies

Rational drug design often involves a trade-off between conformational flexibility and rigidification. A flexible molecule can adapt its shape to fit into a binding site, but this comes at an entropic cost. A rigid molecule, on the other hand, has a lower entropic penalty upon binding but may not have the correct pre-organized conformation. Introducing rigid structural elements, such as additional rings, is a common strategy to lock the molecule into a bioactive conformation. Studies on thiazolidin-4-ones, which are related heterocyclic structures, have noted that their structural and conformational features are key to correlating their biological actions. nih.gov For this compound, the rotational freedom around the C-S bond of the sulfonamide and the C-C bond of the ethyl group allows for a degree of flexibility that can influence its binding affinity.

Comparative SAR Analysis with Known Thiazole-Sulfonamide Bioactives

To understand the potential of this compound, it is useful to compare its structure to known bioactive thiazole-sulfonamides. One of the most well-known drugs in this class is Ethoxzolamide, a benzothiazole (B30560) derivative used as a carbonic anhydrase inhibitor. nih.govmdpi.com

Ethoxzolamide vs. This compound:

Ring System: Ethoxzolamide has a benzothiazole ring system, which is a fusion of a benzene (B151609) ring and a thiazole ring. This makes it more rigid and extended than the simple thiazole ring in this compound.

Substituents: Ethoxzolamide has an ethoxy group at the 6-position of the benzothiazole ring. This group contributes to its binding, and its replacement or modification significantly alters activity. The ethyl group at the 4-position of this compound is positioned differently and has different steric and electronic properties.

SAR studies on series of benzothiazole-sulfonamides have shown that even minor changes, such as the position of the sulfonamide group (e.g., 5-sulfonamide vs. 6-sulfonamide) or the nature of substituents on the ring, can lead to dramatic shifts in inhibitory potency and isoform selectivity. nih.gov For example, a bromine substituent on the benzothiazole ring can significantly enhance inhibitory activity against certain carbonic anhydrase isoforms. nih.gov These comparisons highlight that the specific arrangement of the heterocyclic core and its substituents are finely tuned for interaction with a particular biological target. The simpler structure of this compound may offer a different selectivity profile compared to more complex, fused-ring systems.

Future Perspectives and Emerging Research Avenues for 4 Ethyl 1,3 Thiazole 2 Sulfonamide

Exploration of Advanced Retrosynthetic Strategies for Novel Derivatives

The synthesis of novel derivatives of 4-Ethyl-1,3-thiazole-2-sulfonamide is a key area of focus, with researchers exploring advanced retrosynthetic strategies. These methods aim to create structurally diverse molecules with enhanced biological activities. A common approach involves the Hantzsch thiazole (B1198619) synthesis, which utilizes thioamides and alpha-halo carbonyl compounds to construct the thiazole ring. youtube.com Variations in this method, such as using different substituted phenacyl bromides, allow for the generation of a wide array of derivatives. nih.gov

Modern synthetic techniques are also being employed to improve efficiency and yield. For instance, multicomponent domino reactions in aqueous media under microwave conditions offer a green and catalyst-free route to trisubstituted thiazole compounds. researchgate.net These innovative strategies are crucial for building libraries of novel this compound analogs for further biological evaluation.

Application of Machine Learning and Artificial Intelligence in Compound Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the design of new drug candidates. nih.govgsconlinepress.com These computational tools are being used to analyze vast datasets of chemical structures and biological activities to predict the properties of novel compounds. nih.gov For this compound, AI algorithms can help identify structural modifications that are likely to improve its therapeutic profile. mit.edu

By employing techniques like molecular docking and in silico ADME-Toxicity studies, researchers can virtually screen large libraries of designed molecules, prioritizing those with the highest potential for success. researchgate.net This computational-first approach accelerates the drug discovery process, reduces costs, and increases the probability of identifying potent and safe drug candidates. nih.govmit.edu

Investigation of Multi-Targeting Approaches for Complex Diseases

The "one-drug, one-target" paradigm is increasingly being replaced by multi-targeting approaches, particularly for complex diseases like cancer. frontiersin.org Researchers are investigating the potential of this compound derivatives to act as multi-targeted inhibitors, simultaneously modulating several key pathways involved in disease progression. frontiersin.org

For example, novel thiazole-based derivatives are being designed and synthesized to act as dual inhibitors of enzymes like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis. frontiersin.org This polypharmacological approach, where a single compound interacts with multiple targets, holds immense promise for developing more effective and robust therapies for complex multifactorial diseases. frontiersin.org

Development of Prodrug Strategies for Improved Pharmacological Profiles

To enhance the pharmacological properties of this compound, scientists are developing prodrug strategies. Prodrugs are inactive or less active molecules that are converted into the active drug within the body. nih.gov This approach can improve a drug's solubility, absorption, and targeted delivery. nih.gov

Integration with Nanotechnology for Targeted Delivery Systems

Nanotechnology offers a promising avenue for the targeted delivery of this compound, potentially increasing its efficacy while minimizing side effects. numberanalytics.comnih.gov Researchers are exploring the use of nanoparticles to encapsulate and deliver sulfonamide derivatives directly to the site of action. numberanalytics.comnih.gov

These nanoparticle-based formulations can improve the solubility and bioavailability of the drug. numberanalytics.com Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands to ensure specific delivery to diseased cells or tissues, thereby enhancing the therapeutic index of the compound.

Identification of New Biological Targets and Mechanisms of Action

A crucial area of ongoing research is the identification of new biological targets and a deeper understanding of the mechanisms of action of this compound and its derivatives. While sulfonamides are known to inhibit folic acid synthesis in bacteria, their effects on other biological pathways are also being explored. numberanalytics.comnih.gov

For instance, some sulfonamides have been found to inhibit carbonic anhydrase isozymes, which are implicated in various diseases, including cancer. iaea.orgresearchgate.net Molecular docking studies are being used to predict the binding of these compounds to various protein targets, providing insights into their potential mechanisms of action. nih.goviaea.org Elucidating these novel targets and pathways will open up new therapeutic applications for this class of compounds.

Sustainability and Green Chemistry in the Synthesis of Thiazole-Sulfonamides

In recent years, there has been a significant shift towards sustainable and environmentally friendly methods for chemical synthesis. researchgate.netnih.gov Researchers are actively developing "green" synthetic strategies for thiazole and its derivatives to minimize the use of hazardous reagents and reduce waste generation. researchgate.netnih.gov

Q & A

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationLawesson’s reagent, DMSO, 90°C70–85
Oxidative ChlorinationCl2/H2O2, RT60–75
AminationNH3/EtOH, reflux80–90
AlkylationR-X (alkyl halides), K2CO3, DMF65–80

Which analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?

Basic Research Question

  • 1H/13C NMR : Assigns proton environments and confirms substitution patterns (e.g., ethyl group at C4, sulfonamide at C2) .
  • IR Spectroscopy : Identifies functional groups (e.g., S=O stretches at 1150–1250 cm⁻¹, N-H bends at 1600 cm⁻¹) .
  • X-ray Crystallography (SHELX) : Resolves stereochemical ambiguities and validates bond lengths/angles. SHELXL refines high-resolution data, while SHELXD solves phase problems in twinned crystals .
  • HRMS : Confirms molecular weight and fragmentation patterns .

How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced antitumor activity?

Advanced Research Question
SAR studies focus on modifying the sulfonamide group and thiazole substituents. For example:

  • Electron-withdrawing groups (e.g., -NO2) at C5 of the thiazole ring enhance cytotoxicity by increasing electrophilicity .
  • Hydrophobic substituents (e.g., phenylpropyl) improve membrane permeability, as seen in derivatives tested against 60 cancer cell lines .
  • Sulfonamide N-alkylation reduces renal toxicity but may lower solubility, requiring a balance between efficacy and pharmacokinetics .

Q. Table 2: Antitumor Activity of Selected Derivatives

DerivativeSubstituentIC50 (µM)Cell LineReference
5-Phenyl-4-sulfonamide-Ph at C52.1MCF-7 (breast)
4-Ethyl-2-sulfonamide-CH2CH3 at C44.8A549 (lung)
N-Cycloheptyl derivative-C7H13 at sulfonamide1.9HCT-116 (colon)

What strategies address contradictions in biological activity data across different assay models?

Advanced Research Question
Discrepancies arise from variations in cell permeability, metabolic stability, or assay conditions. For instance:

  • Rabbit tuberculosis models showed 4-ethyl-triazole-sulfonamide derivatives outperforming isoniazid, but in vitro assays may not reflect in vivo metabolism .
  • Mitigation : Use orthogonal assays (e.g., murine models + human cell lines) and quantify metabolites via LC-MS to identify active species . Adjust dosing regimens to account for species-specific pharmacokinetics.

How can computational methods predict the reactivity of this compound in novel reactions?

Advanced Research Question

  • Retrosynthetic Analysis : Tools like Pistachio and Reaxys propose feasible routes by mining reaction databases .
  • DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., sulfonation at C2 due to electron-deficient thiazole ring) .
  • Docking Studies : Model interactions with biological targets (e.g., binding to carbonic anhydrase IX for antitumor effects) .

What are the challenges in scaling up this compound synthesis for preclinical studies?

Advanced Research Question

  • Byproduct Formation : Oxidative chlorination may yield sulfones; optimize Cl2 flow rate and quenching .
  • Purification : Use continuous flow chromatography or fractional crystallization to isolate high-purity product .
  • Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

How does the electronic nature of substituents influence the sulfonamide’s stability under physiological conditions?

Advanced Research Question

  • Electron-donating groups (e.g., -OCH3) increase sulfonamide hydrolysis rates due to enhanced nucleophilic attack on the S=O bond .
  • Steric Shielding : Bulky groups (e.g., tert-butyl) at C4 reduce enzymatic degradation, prolonging half-life in vivo . Stability is quantified via accelerated degradation studies in simulated gastric fluid (pH 1.2) and plasma .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.